molecular formula C19H19N3O2S2 B2601813 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-37-7

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2601813
CAS No.: 895461-37-7
M. Wt: 385.5
InChI Key: YSIUERNWGACHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a complex organic compound featuring a benzo[d]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole core, which can be synthesized from primary amines, carbon disulfide, and alpha-halogenoketones . The intermediate thiazolethiones are then oxidized to thiazoliums using meta-chloroperbenzoic acid in acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and solvent-free amide coupling using ammonium chloride as a catalyst have been reported to be effective .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide stands out due to its specific structural features, such as the acetamido group and the p-tolylthio substituent, which confer unique chemical reactivity and biological activity compared to other benzo[d]thiazole derivatives.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-12-3-6-15(7-4-12)25-10-9-18(24)22-19-21-16-8-5-14(20-13(2)23)11-17(16)26-19/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIUERNWGACHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.